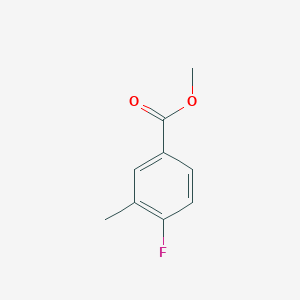

甲基4-氟-3-甲基苯甲酸酯

描述

Synthesis Analysis

The synthesis of related fluorobenzoates involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving high purity and yield (Chen Bing-he, 2008). Similarly, the synthesis of methyl 2-amino-5-fluorobenzoate through nitrification, esterification, and hydronation highlights the complexity and efficiency of fluorobenzoate synthesis routes (Yin Jian-zhong, 2010).

Molecular Structure Analysis

Studies on methyl 4-hydroxybenzoate (a structurally similar compound) using single-crystal X-ray and Hirshfeld surface analysis reveal extensive hydrogen bonding, providing insights into the molecular interactions and crystal packing of methyl benzoates (Abeer A. Sharfalddin et al., 2020).

Chemical Reactions and Properties

Fluorobenzoyl compounds participate in a variety of chemical reactions, leading to the synthesis of novel compounds with antimicrobial activities. The base-catalyzed cyclization of 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas with 2-bromoacetone to form 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines illustrates the reactivity of these compounds (A. Saeed et al., 2010).

Physical Properties Analysis

The analysis of methyl 4-hydroxybenzoate's physical properties, including its crystal structure and intermolecular interactions, offers valuable insights into the physical characteristics of methyl 4-fluoro-3-methylbenzoate. The extensive hydrogen bonding and molecular interactions observed underscore the compound's potential for diverse applications (Abeer A. Sharfalddin et al., 2020).

Chemical Properties Analysis

Fluorinated compounds like methyl 2-amino-5-fluorobenzoate exhibit unique chemical properties due to the presence of fluorine atoms, affecting their reactivity and potential applications. The optimal synthesis methods and high yield indicate the efficient manipulation of chemical properties in these compounds (Yin Jian-zhong, 2010).

科学研究应用

检测甲烷生成共生群落中的芳香代谢产物:一项研究使用氟化合物检测了甲烷生成共生群落中m-甲基苯酚的芳香代谢产物,表明这些化合物,包括甲基4-氟-3-甲基苯甲酸酯的衍生物,对于了解参与降解有毒化合物的微生物共生体代谢途径是有用的 (Londry & Fedorak, 1993)。

金属离子检测的荧光传感器:另一个应用是开发基于o-氨基酚的荧光化学传感器。这些化学传感器对于特定金属离子如Al³⁺在活细胞成像中表现出高选择性和敏感性,表明甲基4-氟-3-甲基苯甲酸酯衍生物在生物化学传感和诊断中的潜在用途 (Ye et al., 2014)。

药物和化妆品化合物研究:甲基4-羟基苯甲酸酯,甲基4-氟-3-甲基苯甲酸酯的衍生物,在化妆品、个人护理产品中广泛用作抗微生物剂,以及作为食品防腐剂。该研究包括晶体结构测定和理论分析,有助于了解该物质的物理、化学和生物学特性 (Sharfalddin et al., 2020)。

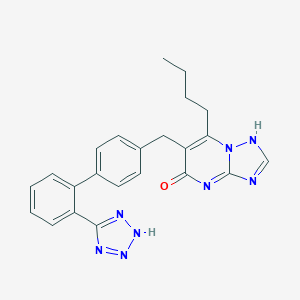

Na+/H+抗转运蛋白抑制剂:甲基4-氟-3-甲基苯甲酸酯的衍生物被用于开发作为Na+/H+交换抑制剂的有效和选择性苯甲酰胍。这些化合物被研究用于作为急性心肌梗死治疗的辅助疗法 (Baumgarth, Beier & Gericke, 1997)。

酶促O-去甲基化研究:该物质已被用于研究在厌氧条件下由Sporomusa诱导的酶对各种有机化合物的O-去甲基化,说明了其在了解酶机制和潜在帮助生物修复过程中的作用 (Stupperich, Konle & Eckerskorn, 1996)。

安全和危害

属性

IUPAC Name |

methyl 4-fluoro-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDIFIYFPFLAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596286 | |

| Record name | Methyl 4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-fluoro-3-methylbenzoate | |

CAS RN |

180636-50-4 | |

| Record name | Methyl 4-fluoro-3-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

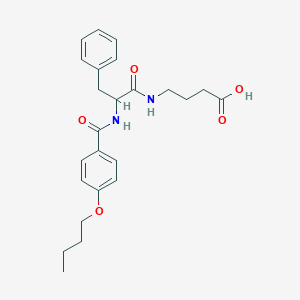

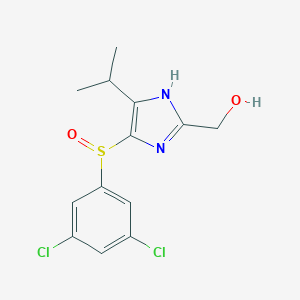

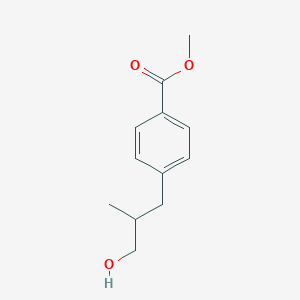

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-2-methyl-1-[(2S,3S)-3-propan-2-ylaziridin-2-yl]propan-1-ol](/img/structure/B68094.png)

![3-Chloro-6-[(5-Chloro-3-Pyridyl)Oxy]Pyridazine](/img/structure/B68111.png)